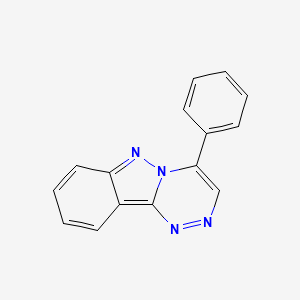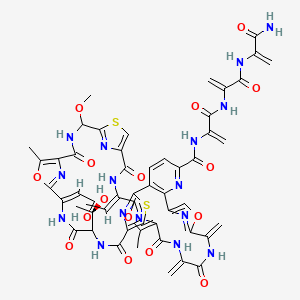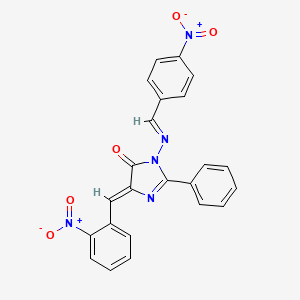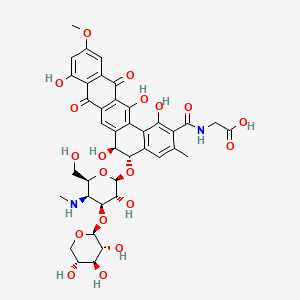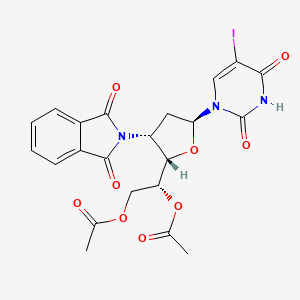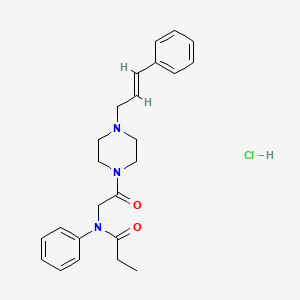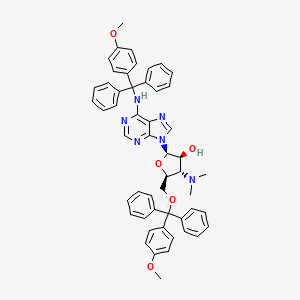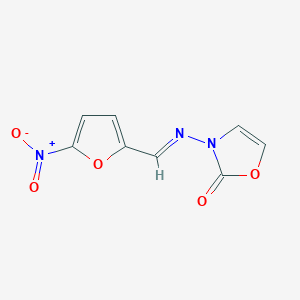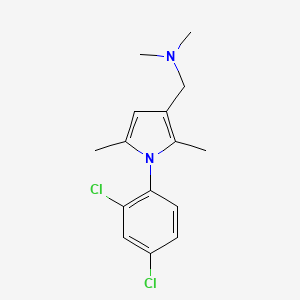
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group attached to a chlorophenyl ethylidene moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of alpha-Hydroxy-alpha-methylbenzeneacetic acid with 2-chlorobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The chlorophenyl moiety can engage in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share structural similarities but differ in their functional groups and biological activities.
Hydroxycinnamic acids: Ferulic acid and caffeic acid are similar in their phenolic structure but have distinct chemical properties and applications.
Benzothiazoles: These compounds, such as benzothiazole and its derivatives, have different core structures but exhibit similar biological activities.
Uniqueness
(E)-alpha-Hydroxy-alpha-methylbenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
133687-85-1 |
|---|---|
Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxy-2-phenylpropanamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(14-10-6-7-11-15(14)18)19-20-16(21)17(2,22)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
KCZUHFLXVBUZHB-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(C)(C1=CC=CC=C1)O)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=NNC(=O)C(C)(C1=CC=CC=C1)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
